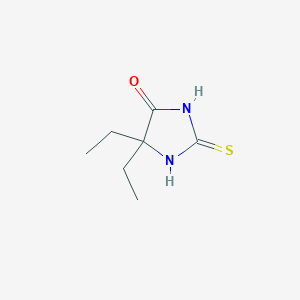
5,5-Diethyl-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Diethyl-2-thioxoimidazolidin-4-one is a useful research compound. Its molecular formula is C7H12N2OS and its molecular weight is 172.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibitors of Cytolytic Protein Perforin
A series of novel 5-arylidene-2-thioxoimidazolidin-4-ones were investigated for their ability to inhibit the lymphocyte-expressed pore-forming protein perforin. These compounds showed excellent activity at non-toxic concentrations to the killer cells, indicating their potential as inhibitors of perforin, a protein crucial in immune response mechanisms (Spicer et al., 2013).
Noncovalent Proteasome and Immunoproteasome Inhibitors
2-Thioxoimidazolidin-4-one derivatives were designed, synthesized, and biologically evaluated as inhibitors of proteasome and immunoproteasome, which are potential targets for treating hematological malignancies. These compounds presented a novel approach potentially devoid of the drawbacks related to irreversible inhibition (Maccari et al., 2017).
Antitumor Agents
Derivatives of 3-phenyl-2-thioxoimidazolidin-4-one were synthesized and characterized, showing promise as antitumor agents. Molecular docking studies predicted these derivatives' binding interactions with the Estrogen Receptor (ER), highlighting their potential in breast cancer treatment (Vanitha et al., 2021).
Antimicrobial and Antifungal Activities
Several studies have demonstrated the antimicrobial and antifungal potential of 2-thioxoimidazolidin-4-one derivatives. These compounds exhibit significant antibacterial, antibiofilm, and antihemagglutination effects against virulent strains of Staphylococcus aureus and other pathogens, suggesting their utility in developing new antibacterial drugs (Subhi et al., 2022).
Enzyme Inhibitory Kinetics
A library of novel 3-(substituted benzoyl)-2-thioxoimidazolidin-4-ones was synthesized and evaluated for their ability to inhibit α-glucosidase and α-amylase enzymes. These compounds showed good enzyme inhibitory activity, suggesting their potential in managing diabetes and related metabolic disorders (Qamar et al., 2018).
Antioxidant Activity
A study on the antioxidant activity of 2-Thioxo Imidazolidin-4-Ones in male rats exposed to oxidative stress by hydrogen peroxide in drinking water demonstrated that these compounds could significantly elevate serum GSH, Catalase, and total antioxidant concentrations. This indicates their potential as antioxidant agents in vivo (Ja et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
5,5-diethyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-3-7(4-2)5(10)8-6(11)9-7/h3-4H2,1-2H3,(H2,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNZCXMRIRFJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=S)N1)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
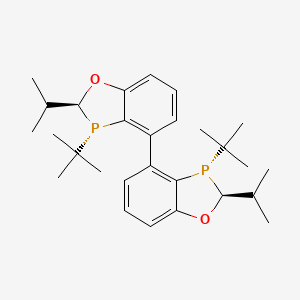
![2-amino-4-(3,4-diethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2735454.png)
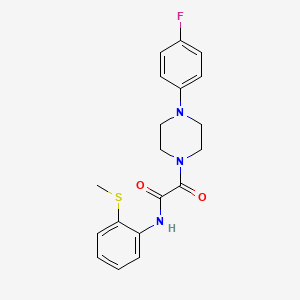
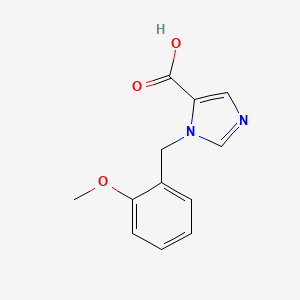
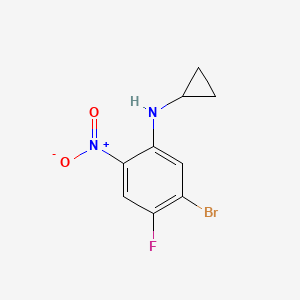
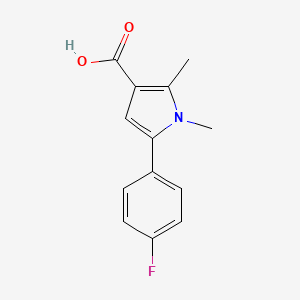
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl acetate](/img/structure/B2735462.png)
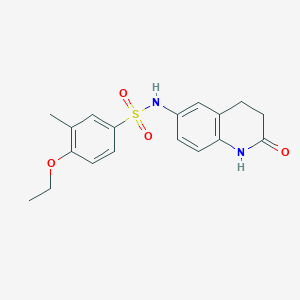
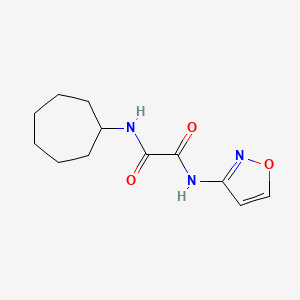
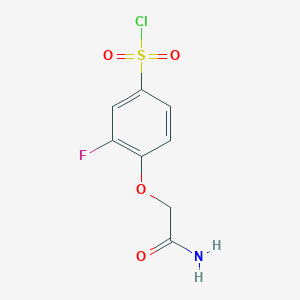
![2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2735469.png)
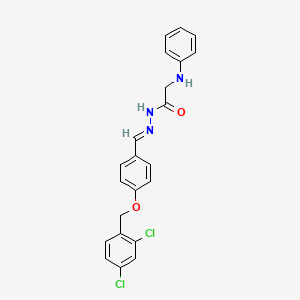
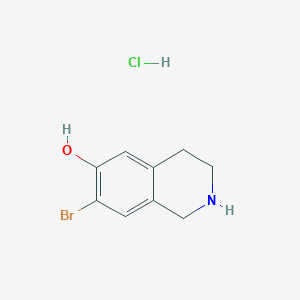
![2-Methyl-4-pyrrolidin-1-yl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2735475.png)
